Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-(hydroxymethyl)-4-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: The major product is 3-(carboxymethyl)-4-methylpyrrolidine-1-carboxylate.
Reduction: The major product is 3-(hydroxymethyl)-4-methylpyrrolidine-1-ol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the active pyrrolidine moiety. These interactions can modulate the activity of the target molecules and produce the desired effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the methyl group at the 4-position.
Tert-butyl 4-methylpyrrolidine-1-carboxylate: Lacks the hydroxymethyl group.
Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Contains both the hydroxymethyl and methyl groups.
Uniqueness
This compound is unique due to the presence of both the hydroxymethyl and methyl groups on the pyrrolidine ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXIMDUBAIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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